molecular formula C11H15N3O3S B363085 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid CAS No. 328023-10-5

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid

Cat. No. B363085
CAS RN: 328023-10-5
M. Wt: 269.32g/mol
InChI Key: HUURHTSEIJRTGI-UHFFFAOYSA-N
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Description

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid, also known as CTCA, is a compound that has shown potential in various scientific research applications.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

This compound exhibits promising antibacterial and antimicrobial activity. Researchers have investigated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. It may serve as a potential lead compound for developing new antibiotics or antimicrobial agents .

Anti-Inflammatory Effects

Studies suggest that 2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic acid possesses anti-inflammatory properties. It could be explored as a therapeutic agent for managing inflammatory conditions, such as arthritis or inflammatory bowel diseases .

Anticancer Potential

Researchers have investigated the compound’s impact on cancer cells. While more studies are needed, initial findings indicate that it may inhibit cancer cell growth or induce apoptosis (programmed cell death). Its unique chemical structure makes it an interesting candidate for further anticancer drug development .

Metal Chelation

Due to its hydrazine moiety, this compound can chelate metal ions. Metal chelation has applications in various fields, including environmental remediation, catalysis, and medical imaging. Investigating its metal-binding properties could reveal novel applications .

Organic Synthesis

The compound’s reactive functional groups make it useful in organic synthesis. Researchers have employed it as a building block for constructing more complex molecules. Its versatility allows for the creation of diverse chemical structures .

Potential as a Prodrug

Considering its stability and functional groups, scientists have explored the compound as a prodrug—a biologically inactive precursor that converts to an active form in the body. By modifying its structure, it could be designed to release the active drug selectively at the target site .

properties

IUPAC Name

(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c15-9-6-8(10(16)17)18-11(12-9)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,16,17)(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUURHTSEIJRTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN=C2NC(=O)CC(S2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=N/N=C/2\NC(=O)CC(S2)C(=O)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-cyclohexylidenehydrazinyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxylic Acid

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